2-Phenyl-5-propylpyridine 2-Phenyl-5-propylpyridine
Brand Name: Vulcanchem
CAS No.: 85237-77-0
VCID: VC16959914
InChI: InChI=1S/C14H15N/c1-2-6-12-9-10-14(15-11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3
SMILES:
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol

2-Phenyl-5-propylpyridine

CAS No.: 85237-77-0

Cat. No.: VC16959914

Molecular Formula: C14H15N

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-5-propylpyridine - 85237-77-0

Specification

CAS No. 85237-77-0
Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
IUPAC Name 2-phenyl-5-propylpyridine
Standard InChI InChI=1S/C14H15N/c1-2-6-12-9-10-14(15-11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3
Standard InChI Key TZNKZUKEYWZEDN-UHFFFAOYSA-N
Canonical SMILES CCCC1=CN=C(C=C1)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

The molecular structure of 2-phenyl-5-propylpyridine consists of a pyridine core substituted with a phenyl group at the 2-position and a three-carbon alkyl chain at the 5-position. Key physicochemical properties are summarized below:

Table 1: Physicochemical Properties of 2-Phenyl-5-propylpyridine

PropertyValue
Molecular FormulaC₁₄H₁₅N
Molecular Weight197.28 g/mol
Density1.0 g/cm³
Boiling Point317.3°C at 760 mmHg
Flash Point134°C
Refractive Index1.552
LogP (Octanol-Water)3.70

The compound’s lipophilicity (LogP = 3.70) suggests moderate solubility in organic solvents, aligning with its use in fragrance formulations . Its boiling point of 317.3°C indicates thermal stability, making it suitable for high-temperature applications .

Synthetic Methodologies

Synthesis via Lithiation Reactions

The most efficient synthesis route involves reacting 3-phenylpyridine with n-propyl lithium under inert conditions. As reported by Sakurai et al. (1983), this method yields 2-phenyl-5-propylpyridine in 34.2% yield . The reaction proceeds via nucleophilic addition of the propyl group to the pyridine ring, followed by purification through reduced-pressure distillation (100–105°C at 1 mmHg) .

Reaction Scheme:

3-Phenylpyridine+CH3CH2CH2Li2-Phenyl-5-propylpyridine+LiByproducts\text{3-Phenylpyridine} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Li} \rightarrow \text{2-Phenyl-5-propylpyridine} + \text{LiByproducts}

Alternative Routes

While lithiation is predominant, the compound can also be isolated from natural sources such as peppermint oil (Mentha piperita L.), where it occurs as a trace component .

Analytical Characterization

Table 2: Spectroscopic Data for 2-Phenyl-5-propylpyridine

TechniqueKey Data
¹H NMRδ 8.79 (d, J = 7.0 Hz, 1H), 7.50 (m, 5H), 2.84 (t, 2H), 1.80 (m, 2H), 1.00 (t, 3H)
IR1590 cm⁻¹ (C=C aromatic), 1470 cm⁻¹ (C-N), 760 cm⁻¹ (monosubstituted benzene)
Mass Specm/z 197 (M⁺, 100%), 182 (M⁺–CH₃, 40%), 168 (M⁺–C₂H₅, 96%)

The ¹H NMR spectrum confirms the propyl chain (δ 1.00, triplet) and phenyl group (δ 7.50, multiplet) . The IR spectrum’s absence of carbonyl peaks distinguishes it from ketone-containing analogs .

Natural Occurrence and Quantitative Analysis

2-Phenyl-5-propylpyridine is a minor constituent in peppermint oil, with concentrations varying across Mentha species:

Table 3: Concentration in Mint Oils

Mint Oil TypeConcentration (ppm)
Mentha piperita L.12–18
Mentha arvensis8–14
Spearmint<5

Its presence contributes to the oil’s complex aroma profile, though it is less abundant than menthol or menthone .

Applications in Fragrance Chemistry

The compound’s odor profile—described as cinnamon-like with minty undertones—makes it valuable in perfumery . Structural analogs with longer alkyl chains (e.g., 2-butyl-5-phenylpyridine) exhibit tobacco-like notes, highlighting the role of chain length in modulating scent .

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